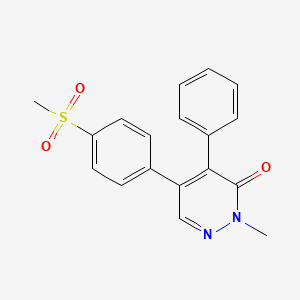
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with methyl, phenyl, and methylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学的研究の応用
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-methyl-5-(4-(methylsulfonyl)phenyl)pyridine
- 2-methyl-5-(methylsulfonyl)benzoic acid
- 4-phenylpyridazin-3(2H)-one
Uniqueness
2-methyl-5-(4-(methylsulfonyl)phenyl)-4-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both phenyl and methylsulfonyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
特性
CAS番号 |
213763-80-5 |
|---|---|
分子式 |
C18H16N2O3S |
分子量 |
340.4 g/mol |
IUPAC名 |
2-methyl-5-(4-methylsulfonylphenyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H16N2O3S/c1-20-18(21)17(14-6-4-3-5-7-14)16(12-19-20)13-8-10-15(11-9-13)24(2,22)23/h3-12H,1-2H3 |
InChIキー |
SOXCONLVKYENQQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)





![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)




